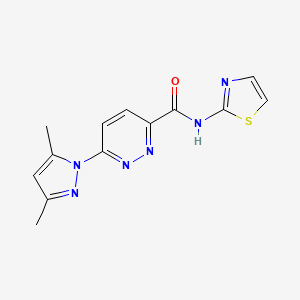
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Scientific Research Applications
Synthesis and Biological Evaluation
- The compound has been involved in the synthesis of various novel heterocyclic compounds with significant biological activities. A series of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives were synthesized, displaying pronounced plant growth stimulant activity upon preliminary screening. These compounds, which combine a pyrazolyl-pyridazine moiety with pyrimidine, 1,3,5-triazine, and 1,3,4-oxadiazole rings, were selected for further studies and field trials due to their promising biological efficacy (Yengoyan et al., 2018).
Antimicrobial Activities
- Research has demonstrated the potential antimicrobial properties of compounds related to 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide. For instance, novel heterocycles incorporating the pyrazolopyridine moiety, including various derivatives, have been synthesized and shown to possess antimicrobial activities. This indicates the compound's utility as a precursor in developing agents with potential antimicrobial applications (Sraa Abu-Melha, 2013).
Photophysical and Electronic Properties
- The electronic and photophysical properties of ReI(CO)3Br complexes modulated by pyrazolyl–pyridazine ligands, including derivatives of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl, have been studied, showcasing the influence of these ligands on the complexes' properties. Such research highlights the compound's relevance in understanding and developing materials with specific electronic and photophysical characteristics (Saldías et al., 2019).
Anticancer Activity
- Some derivatives related to this compound have been synthesized and tested for their anticancer activity. Specifically, pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibited significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line, underlining the compound's potential as a scaffold for developing new anticancer agents (Khaled R. A. Abdellatif et al., 2014).
properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6OS/c1-8-7-9(2)19(18-8)11-4-3-10(16-17-11)12(20)15-13-14-5-6-21-13/h3-7H,1-2H3,(H,14,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNNPENCPFTNIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=NC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-[(4-chlorophenyl)sulfanyl]-N'-hydroxypyridine-3-carboximidamide](/img/structure/B2630882.png)

![(3-phenylbenzo[c]isoxazol-5-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2630884.png)


![N-(2,4-difluorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2630891.png)
![2-Chloro-N-[[2-(dimethylsulfamoyl)-6-fluorophenyl]methyl]acetamide](/img/structure/B2630892.png)

![8-(3,5-Bis(trifluoromethyl)benzyl)-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2630895.png)
![1-(9-Chloro-2-(4-hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2630896.png)
![4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2630898.png)
![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-methyl-N-phenylacetamide](/img/structure/B2630900.png)
![5-(2-chloro-6-fluorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2630901.png)
